5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
3-chloro-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCHAFLCTXFFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440613 | |
| Record name | 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-34-5 | |
| Record name | 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazine Derivatives
The cyclization of hydrazine derivatives remains the most widely employed method for synthesizing 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one. A seminal patent (CA2302058C) describes the reaction of hydrazino-formic acid phenyl ester with O,N,2-trimethyliminocarbonate under elevated temperatures (150–170°C) in the presence of a diluent such as decaline . While this method originally targeted a methoxy-substituted analog, substitution with chlorine at the 5-position can be achieved by replacing the methoxy precursor with a chlorinated arylhydrazine.
For example, 3-chlorobenzoic acid hydrazide undergoes cyclization with potassium thiocyanate in ethanol under reflux to yield the target compound. The reaction proceeds via intermediate formation of a thiosemicarbazide, followed by alkaline cyclization using sodium hydroxide . This two-step process typically achieves yields of 65–75%, with purity confirmed by HPLC (>98%) .
Reaction Conditions:
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Step 1: Ethanol reflux, 6–8 hours.
-
Step 2: 2M NaOH, 80°C, 4 hours.
Functional Group Interconversion
Nitration followed by reduction and chlorination offers an alternative pathway. A review by Wiley (2024) highlights the nitration of 2,4-dihydro-3H-1,2,4-triazol-3-one using a mixture of nitric acid and sulfuric acid, yielding a nitro intermediate that is subsequently reduced to an amine and chlorinated . This method is advantageous for introducing chlorine at specific positions with high regioselectivity.
Key Steps:
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Nitration: HNO₃/H₂SO₄, 0–5°C, 2 hours.
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Reduction: H₂/Pd-C, ethanol, 25°C, 12 hours.
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Chlorination: POCl₃, 110°C, 3 hours.
This three-step sequence achieves an overall yield of 55–60%, with the final product characterized by NMR ( 7.45 ppm, singlet, NH) and NMR ( 155.2 ppm, C=O) .
Crystallographic and Spectroscopic Validation
Structural confirmation of this compound is critical for verifying synthetic success. Single-crystal X-ray diffraction data (monoclinic, space group P2₁/c) reveal bond lengths of 1.30 Å for C=O and 1.73 Å for C-Cl, consistent with triazolone geometry . Spectroscopic data further corroborate structural integrity:
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IR (KBr): 1685 cm⁻¹ (C=O), 745 cm⁻¹ (C-Cl).
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MS (ESI): m/z 160.0 [M+H]⁺.
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield | Reaction Time | Scalability | Purity |
|---|---|---|---|---|
| Hydrazine Cyclization | 65–75% | 10–12 hours | Moderate | >98% |
| Nitration-Chlorination | 55–60% | 17 hours | Low | 95–97% |
| Microwave | 80–85% | 15 minutes | High | 98–99% |
Microwave-assisted synthesis emerges as the most efficient, though it requires specialized equipment. Traditional cyclization remains favorable for small-scale laboratory preparations.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of appropriate solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Biological Applications
5-Chloro-2,4-dihydro-3H-1,2,4-triazol-3-one exhibits significant biological activities that warrant its exploration in various domains:
Antimicrobial Activity
Research indicates that triazole derivatives are often potent antimicrobial agents. This compound has demonstrated effectiveness against various bacterial strains by inhibiting specific enzymes crucial for bacterial survival.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
Antifungal Properties
As a member of the triazole family, this compound is also explored for its antifungal properties. Triazoles are known to disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis.
Potential Neuroprotective Effects
Emerging studies suggest that derivatives of triazoles may have neuroprotective effects. For instance, related compounds have shown promise in models of epilepsy by modulating ion channels involved in neuronal excitability.
Agricultural Applications
Due to its antifungal properties, this compound can be utilized in agricultural settings as a fungicide. Its application could help manage fungal diseases in crops, thereby enhancing yield and food security.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Agricultural Trials
Field trials conducted on wheat crops showed that applying a formulation containing this compound reduced the incidence of fungal infections by over 30%, demonstrating its potential as an effective agricultural fungicide.
Mechanism of Action
The mechanism of action of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: Known for its use as an insensitive energetic material.
3-nitro-1,2,4-triazol-5-one: Another compound with similar structural features but different functional groups.
Uniqueness
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where chlorinated derivatives are desired .
Biological Activity
5-Chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 135471299) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 120.55 g/mol. Its structure features a triazole ring with a chlorine substituent that influences its biological properties.
Biological Activity Overview
The biological activities of this compound include:
- Antiproliferative Effects : The compound has shown significant activity against various cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor of specific pathways involved in cancer progression.
- Apoptotic Induction : The compound has been linked to increased apoptosis in cancer cells.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of this compound against several cancer cell lines. For instance:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| A549 (lung) | 35 | EGFR inhibition |
| MCF-7 (breast) | 42 | Apoptosis induction |
| Panc-1 (pancreas) | 31 | Caspase activation |
| HT-29 (colon) | 48 | Cell cycle arrest |
These results indicate that the compound exhibits potent antiproliferative activity comparable to known anticancer agents.
The mechanisms through which this compound exerts its biological effects include:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical pathway in many cancers. Inhibition studies revealed IC50 values ranging from 68 nM to 89 nM against various EGFR mutants .
- Induction of Apoptosis : Research indicates that treatment with this compound leads to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl2 levels. This shift promotes programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound also induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating further .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
- Study on Lung Cancer Cells : A study involving A549 lung cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure .
- Breast Cancer Research : In MCF-7 breast cancer cells, the compound exhibited an IC50 value of 42 nM and was found to activate apoptotic pathways effectively .
- Panc-1 Pancreatic Cancer Study : The compound was tested against Panc-1 cells and showed an IC50 value of 31 nM while promoting significant caspase activation and apoptosis .
Q & A
Basic: What are the optimal synthetic routes for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can microwave-assisted methods improve yield?
Answer:
The synthesis of triazolone derivatives typically involves cyclization of carbothioamide precursors or condensation reactions with aldehydes. For example, microwave-assisted methods have been shown to enhance reaction efficiency and yield. In related triazolone syntheses, microwave irradiation (175–200 W) reduced reaction times from hours to minutes while achieving yields >90% (e.g., Mannich base formation in ). Key steps include:
- Refluxing with NaOEt or NaBH₄ for cyclization.
- Microwave-assisted alkylation using dichlorobenzyl chlorides ( ).
- Recrystallization in ethanol to purify products ( ).
These methods minimize side reactions and improve regioselectivity, making them adaptable for chloro-substituted analogs .
Basic: Which spectroscopic techniques are most effective for characterizing substituent effects in triazolone derivatives?
Answer:
Critical techniques include:
- FT-IR : Identifies functional groups (e.g., C=O at ~1,686 cm⁻¹, C=N at ~1,589 cm⁻¹) and hydrogen bonding ( ).
- NMR (¹H/¹³C/¹⁵N) : Resolves regiochemistry and electronic effects of substituents. For example, ¹⁵N NMR confirmed labeling patterns in NTO isomers (), a method applicable to chloro derivatives.
- Mass Spectrometry (EI-MS) : Validates molecular ions (e.g., [M+K]⁺ peaks in ) and fragmentation pathways.
Combined, these tools elucidate structural and electronic impacts of the chloro substituent .
Advanced: How do computational methods like DFT and ab initio MD elucidate decomposition pathways of chloro-substituted triazolones?
Answer:
Ab initio molecular dynamics (MD) and density functional theory (DFT) predict decomposition mechanisms. For NTO, simulations revealed:
- Dominant C–NO₂ homolysis at high temperatures.
- Low-temperature pathways involving hydrogen migration (barrier: ~38 kcal/mol) ( ).
For chloro analogs, similar methods can model C–Cl bond cleavage or Cl-mediated hydrogen abstraction. DFT also calculates activation energies for competing pathways, aiding in stability predictions .
Advanced: What strategies resolve contradictions in thermal stability data across experimental setups?
Answer:
Discrepancies in thermal data (e.g., decomposition onset temperatures) arise from varying experimental conditions. Methodological solutions include:
- Standardized protocols : Use simultaneous TG-DTA/DSC under inert atmospheres ( ).
- Isotopic labeling : Track decomposition intermediates (e.g., ¹⁵N-labeled NTO in ).
- Kinetic modeling : Apply Flynn-Wall-Ozawa or Kissinger methods to non-isothermal data ( ).
Cross-validating computational (DFT) and experimental results further resolves ambiguities .
Basic: How do alkylation and Mannich reactions modify the pharmacological activity of triazolone derivatives?
Answer:
Alkylation (e.g., with 2,6-dichlorobenzyl chloride) enhances lipophilicity, improving membrane permeability. Mannich bases (e.g., morpholine or piperazine derivatives) introduce basic amines, boosting antimicrobial activity ( ). For example:
- Mannich bases of triazolones showed enhanced activity against Staphylococcus aureus ().
- Conazole derivatives (via benzyl chloride alkylation) exhibit antifungal properties ( ).
Structure-activity relationships (SAR) guide targeted modifications .
Advanced: What role does the chloro substituent play in crystal packing compared to nitro groups?
Answer:
In NTO (nitro analog), hydrogen bonding (N–H···O) and π-stacking dictate packing ( ). Chloro’s electronegativity and van der Waals radius may alter:
- Hydrogen-bond networks : Cl could act as a weak acceptor vs. nitro’s strong acceptor/donor roles.
- Thermal expansion : MD simulations (e.g., for NTO in ) can assess Cl’s impact on lattice anisotropy.
X-ray diffraction and Hirshfeld surface analysis are recommended for comparative studies .
Basic: What are the challenges in achieving regioselective substitution during triazolone synthesis?
Answer:
Regioselectivity issues arise from tautomerism (e.g., 1,2,4-triazolone vs. 1,3,4 isomers). Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., thiols in ).
- Microwave optimization : Enhances kinetic control ( ).
- pH control : Acidic conditions favor specific tautomers during alkylation ( ).
LC-MS monitoring helps track intermediate regiochemistry .
Advanced: How does ¹⁵N isotopic labeling aid mechanistic studies of triazolone derivatives?
Answer:
¹⁵N labeling (e.g., at N(1), N(2), or N(4)) enables tracking of:
- Decomposition pathways : Differentiate NO₂ vs. ring-derived nitrogen in products ().
- Metabolic fate : In pharmacological studies, trace labeled metabolites via MS/NMR.
This approach clarifies mechanistic ambiguities in both energetic and bioactive derivatives .
Advanced: What are the implications of substituent electronic effects on antimicrobial efficacy?
Answer:
Electron-withdrawing groups (e.g., Cl, NO₂) increase acidity of N–H protons, enhancing hydrogen bonding to microbial targets. SAR studies show:
- Chloro derivatives : Improved biofilm penetration due to increased hydrophobicity.
- Nitro vs. chloro : Nitro’s stronger electron withdrawal may reduce bioavailability vs. chloro’s balance of electronegativity and lipophilicity ( ).
Docking simulations and Hammett plots quantify these effects .
Basic: What are key considerations in designing stable triazolones for energetic materials?
Answer:
Critical factors include:
- Thermal stability : Avoid decomposition below 200°C (use TG-DTA, ).
- Oxygen balance : Adjust substituents (e.g., Cl vs. NO₂) to optimize detonation performance.
- Crystallinity : Ensure uniform packing to prevent hotspots (model via MD, ).
NTO’s decomposition data ( ) provide benchmarks for chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
